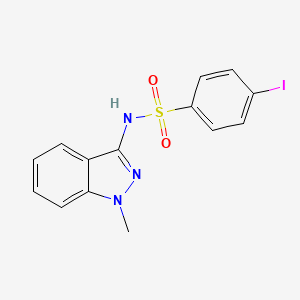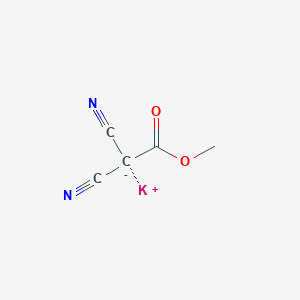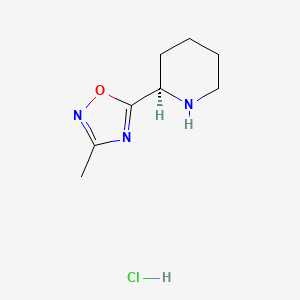
3-Bromo-2-chloro-5-fluorophenol
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization
Research demonstrates the chemoselective functionalization of halogenated phenols, including compounds structurally similar to 3-Bromo-2-chloro-5-fluorophenol. For instance, the functionalization of 5-bromo-2-chloro-3-fluoropyridine through catalytic amination has been detailed. This process involves substitution reactions at different halogen positions, showcasing the compound's reactivity and potential in chemical synthesis (Stroup et al., 2007).
Conformational Studies
Conformational studies of halogenated bisbenzyl phenols, including compounds similar to this compound, have been conducted. These studies involve analyzing crystal structures and understanding molecular conformations, which can be crucial for designing drugs and materials (Sindt-Josem & Mackay, 1981).
Photoreaction Mechanisms
Investigations into the photoreaction mechanisms of similar halogenated phenols have been conducted. For example, the study of 4-bromo-2-chloro-6-fluorophenol's behavior in low-temperature argon matrices reveals insights into hydrogen-atom tunneling and UV-induced photoreaction pathways. Such studies are essential for understanding the photochemical properties of these compounds (Nanbu, Sekine & Nakata, 2012).
Fluorination Studies
Fluorination processes using halogenated phenols have been explored, highlighting the compound's utility in creating new chemical entities. For example, the fluorination of 2-bromo-4,5-dimethylphenol has been studied, illustrating the diverse potential of halogenated phenols in chemical reactions (Koudstaal & Olieman, 2010).
Biotransformation
The biotransformation of halophenols by various microorganisms has been studied, providing insights into environmental and biotechnological applications. For instance, the transformation of halophenols by Penicillium simplicissimum and Bacillus sp. offers a glimpse into the biological degradation and potential utilization of these compounds in bioremediation efforts (Marr, Kremer, Sterner & Anke, 1996); (Reinscheid, Bauer & Müller, 2004).
Copolymerization
Halogenated phenols, similar to this compound, have been used in the synthesis and copolymerization processes. These processes are significant in creating new polymeric materials with potential applications in various industries (Hussain et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCXXCEGCNDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)
![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)



![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)

